2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
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Overview
Description
2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a sulfanyl group attached to the acetic acid moiety and a pyrimidine ring with a propyl substituent at the 6-position and an oxo group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid typically involves the condensation of a three-carbon compound with an amidine structure. The reaction is catalyzed by sodium hydroxide or ethoxide . The process involves nucleophilic addition followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated pyrimidine derivatives.
Scientific Research Applications
2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- 2-thioxopyrimidine derivatives
Uniqueness
2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid is unique due to its specific structural features, such as the sulfanyl group and the propyl substituent on the pyrimidine ring. These features contribute to its distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-2-3-6-4-7(12)11-9(10-6)15-5-8(13)14/h4H,2-3,5H2,1H3,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCKXGBXTQJEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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